molecular formula C9H14N2O2 B14875103 6-Isopropyl-4,7-diazaspiro[2.5]octane-5,8-dione

6-Isopropyl-4,7-diazaspiro[2.5]octane-5,8-dione

Cat. No.: B14875103
M. Wt: 182.22 g/mol
InChI Key: GHEBZEOOSLCWFK-UHFFFAOYSA-N
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Description

6-Isopropyl-4,7-diazaspiro[25]octane-5,8-dione is a heterocyclic compound with the molecular formula C9H14N2O2 It is characterized by a spirocyclic structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-4,7-diazaspiro[2.5]octane-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

6-Isopropyl-4,7-diazaspiro[2.5]octane-5,8-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Isopropyl-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,7-Diazaspiro[2.5]octane-5,8-dione: A similar compound with a different substituent.

    6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with different functional groups.

Uniqueness

6-Isopropyl-4,7-diazaspiro[2.5]octane-5,8-dione is unique due to its specific isopropyl substituent, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione

InChI

InChI=1S/C9H14N2O2/c1-5(2)6-7(12)11-9(3-4-9)8(13)10-6/h5-6H,3-4H2,1-2H3,(H,10,13)(H,11,12)

InChI Key

GHEBZEOOSLCWFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC2(CC2)C(=O)N1

Origin of Product

United States

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